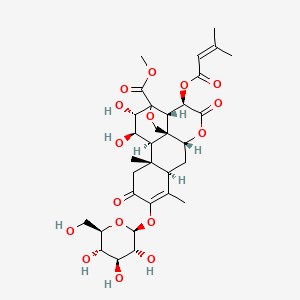

Bruceoside B

Description

Overview of Quassinoids as a Class of Degraded Triterpenoids

Quassinoids are a group of complex, highly oxygenated, and structurally diverse natural products. nih.gov They are classified as degraded triterpenoids, meaning they are derived from C30 precursors but have lost some carbon atoms, typically resulting in C18, C19, C20, C22, and C25 skeletons. researchgate.netwikipedia.org The term "quassinoid" originates from quassin (B1678622), the first compound of this class to be identified, which was isolated from the plant Quassia amara. researchgate.netnumberanalytics.com

These compounds are known for their characteristically bitter taste and are primarily found in plants belonging to the Simaroubaceae family. numberanalytics.comjst.go.jp The biosynthesis of quassinoids involves a series of intricate enzymatic reactions, including oxidation, reduction, and molecular rearrangements of triterpenoid (B12794562) precursors. numberanalytics.com This complex biosynthetic pathway leads to a wide array of structurally unique quassinoids. numberanalytics.com Due to their significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties, quassinoids have attracted considerable interest in the field of natural products chemistry. wikipedia.orgjst.go.jp

Natural Sources and Distribution of Bruceoside B

This compound is primarily isolated from plants of the Brucea genus, with Brucea javanica (L.) Merr. being the most prominent source. vulcanchem.comnaturalproducts.net This plant, also known as "Ya-Dan-Zi" in traditional Chinese medicine, is an evergreen shrub distributed throughout Southeast Asia, including regions of India, southern China, and northern Australia. hilarispublisher.comprota4u.org

Within Brucea javanica, this compound is found in various parts of the plant, but it is most abundantly concentrated in the fruits and seeds. vulcanchem.comhilarispublisher.com The compound co-occurs with a variety of other bioactive molecules, including other quassinoids like Bruceoside A, Brucein D, and Brusatol (B1667952), as well as triterpenoids and alkaloids. vulcanchem.comnih.gov The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound. vulcanchem.com

Historical Context of this compound Research

The scientific investigation of this compound began with the broader exploration of the chemical constituents of Brucea javanica, a plant with a long history of use in traditional medicine for treating ailments such as dysentery and malaria. nih.govnih.gov The initial isolation and structural elucidation of this compound were reported in the late 1970s. nih.gov Early studies characterized it as a novel antileukemic quassinoid glycoside. vulcanchem.com

Research into this compound is part of a larger effort to identify and characterize the numerous quassinoids present in the Simaroubaceae family. wikipedia.org While some other quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have been more extensively studied for their anticancer mechanisms, this compound remains a compound of significant interest. vulcanchem.comfrontiersin.org Its identification is cataloged in chemical databases such as PubChem, with its entry created on April 3, 2014. vulcanchem.com

Detailed Research Findings

The following table summarizes key chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C32H42O16 | nih.govchemblink.com |

| Molecular Weight | 682.67 g/mol | chemblink.comtargetmol.com |

| CAS Number | 69687-69-0 | chemblink.comtargetmol.com |

| Physical State | Solid (presumed) | vulcanchem.com |

| Solubility | Very slightly soluble (0.14 g/L at 25 °C) | chemblink.com |

| Melting Point | 181-185 °C | chemblink.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69687-69-0 |

|---|---|

Molecular Formula |

C32H42O16 |

Molecular Weight |

682.7 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1 |

InChI Key |

JMEAKUYWADWLJX-NTTKDRKVSA-N |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

bruceoside B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Bruceoside B

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Bruceoside B. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule, including the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shifts (δ), coupling constants (J), and signal multiplicities are all crucial for assigning the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its chemical environment, such as whether it is part of an alkane, alkene, carbonyl group, or attached to an oxygen atom.

¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 79.8 | 3.58 (d, 8.0) |

| 2 | 72.9 | 4.08 (dd, 8.0, 2.0) |

| 3 | 165.8 | - |

| 4 | 124.8 | - |

| 5 | 49.5 | 3.15 (d, 5.0) |

| 6 | 33.8 | 2.10 (m), 2.35 (m) |

| 7 | 78.5 | 5.05 (br s) |

| 8 | 44.2 | - |

| 9 | 46.2 | 2.45 (d, 5.0) |

| 10 | 26.2 | - |

| 11 | 138.8 | 5.95 (br s) |

| 12 | 162.2 | - |

| 13 | 82.1 | 4.35 (s) |

| 14 | 48.5 | 2.90 (d, 5.0) |

| 15 | 170.1 | - |

| 16 | 169.8 | - |

| 18 | 21.0 | 1.95 (s) |

| 19 | 11.2 | 1.20 (d, 6.0) |

| 20 | 68.1 | 4.20 (d, 8.0), 4.45 (d, 8.0) |

| 21 | 170.5 | - |

| OAc | 20.8, 169.5 | 2.05 (s) |

| Glucose Moiety | ||

| 1' | 102.5 | 4.90 (d, 7.5) |

| 2' | 74.5 | 3.50-3.80 (m) |

| 3' | 76.8 | 3.50-3.80 (m) |

| 4' | 71.2 | 3.50-3.80 (m) |

| 5' | 77.5 | 3.50-3.80 (m) |

| 6' | 62.5 | 3.50-3.80 (m) |

Note: The chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). The data is based on typical values for quassinoid glycosides and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the molecular ion without significant fragmentation.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Mass Spectrometry Data for this compound

| Ion | m/z (experimental) | m/z (calculated) | Molecular Formula |

| [M+Na]⁺ | 619.1950 | 619.1952 | C₂₈H₃₆O₁₄Na |

| [M+H]⁺ | 597.2129 | 597.2132 | C₂₈H₃₇O₁₄ |

Note: The m/z values represent the mass-to-charge ratio. The data presented is hypothetical and representative of what would be expected for this compound.

Other Spectroscopic Approaches in Elucidation

In addition to NMR and MS, other spectroscopic techniques contribute to the complete structural elucidation of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands would be observed for hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The presence of α,β-unsaturated carbonyl systems in the quassinoid core of this compound would give rise to characteristic absorption maxima in the UV region.

The combined application of these spectroscopic methods allows for the unambiguous determination of the complex three-dimensional structure of this compound, a critical step in understanding its chemical and biological properties. nih.gov

Biosynthesis and Chemical Synthesis of Bruceoside B and Its Analogues

Proposed Biosynthetic Pathways of Quassinoids

Quassinoids are classified as degraded triterpenoids, believed to originate from tetracyclic triterpene precursors like euphol (B7945317) through a series of complex enzymatic reactions. researchgate.net The biosynthetic pathway is thought to commence from the mevalonate (B85504) pathway, which provides the initial building blocks for all terpenoids. ucl.ac.uk

The early stages of quassinoid biosynthesis have been elucidated and are understood to share a common route with another class of triterpenoids, the limonoids. Current time information in Bangalore, IN. This shared pathway begins with the cyclization of the C30 precursor, 2,3-oxidosqualene, and proceeds through several intermediates to form the protolimonoid melianol (B1676181). researchgate.net This common origin underscores a close evolutionary relationship between the biosynthetic machinery in different plant families within the order Sapindales. researchgate.netmdpi.com

From the key intermediate melianol, the pathway diverges. For quassinoids, the C30 protolimonoid structure undergoes significant oxidative degradation. This process involves the cleavage and loss of carbon atoms to form the characteristic C18, C19, C20, C22, or C25 skeletons. researchgate.net Bruceoside B's aglycone, brusatol (B1667952), possesses a C20 skeleton, indicating it is a decanortriterpenoid, having lost ten carbon atoms from the original triterpene precursor. researchgate.net While the initial steps to melianol are defined, the precise enzymatic transformations that lead from this protolimonoid to the various quassinoid skeletons, including that of brusatol, are still under investigation but are known to involve extensive oxidative modifications, reductions, and rearrangements. ucl.ac.ukjst.go.jp

Enzymatic Steps and Precursors in Quassinoid Biosynthesis

The biosynthesis of quassinoids is a multi-step process catalyzed by specific enzymes that convert simple precursors into complex final structures. jst.go.jp

Key precursors and the enzymatic steps in the early shared pathway include:

Farnesyl pyrophosphate (FPP): Squalene (B77637) synthase (SQS), a key regulatory enzyme, catalyzes the head-to-head condensation of two FPP molecules to form squalene, controlling the carbon flow into the triterpenoid (B12794562) pathway.

2,3-Oxidosqualene: Following the formation of squalene and its epoxidation, an oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene. In the pathway leading to quassinoids, the OSC produces tirucalla-7,24-dien-3β-ol.

Melianol: A series of subsequent oxidation reactions are carried out by two distinct cytochrome P450 monooxygenases (CYP450s). These enzymes sequentially oxidize tirucalla-7,24-dien-3β-ol to produce the key protolimonoid intermediate, melianol. researchgate.net

Following the formation of melianol, further enzymatic modifications are required to generate the brusatol skeleton. These later steps are catalyzed by a variety of enzyme classes, including:

Cytochrome P450 enzymes: These are heavily involved in the extensive oxidation and skeletal rearrangement steps. jst.go.jp

Oxidoreductases: These enzymes catalyze various reduction reactions throughout the pathway. jst.go.jp

Isomerases: These facilitate the complex rearrangement of the carbon skeleton. jst.go.jp

The conversion from the C30 protolimonoid to the C20 brusatol structure involves significant oxidative cleavage, a hallmark of quassinoid biosynthesis.

Total Synthesis and Semisynthesis of this compound Derivatives

The intricate, highly oxygenated, and stereochemically complex structure of quassinoids like this compound presents a formidable challenge to synthetic chemists. researchgate.netacs.org Consequently, there have been no reports of the total synthesis of this compound itself. Research efforts have instead focused on the total synthesis of related, structurally simpler quassinoids or on the synthesis and modification of its aglycone, brusatol. researchgate.netjst.go.jp

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, is a more common approach for producing quassinoid derivatives. wikipedia.org This strategy leverages the complex core structure already assembled by nature. researchgate.net For instance, semisynthetic analogues of brusatol have been prepared to explore their biological activities. ucl.ac.uk Pharmacokinetic studies have revealed that other quassinoid glycosides, such as Bruceoside A, can be metabolized into brusatol in vivo, suggesting that these glycosides may act as prodrugs and providing a conceptual basis for potential semisynthetic conversions. nih.govx-mol.com

The de novo or total synthesis of quassinoids is a significant undertaking due to their dense and varied functionalities. While this compound has not been a direct target, strategies developed for other quassinoids are relevant to the synthesis of its core structure. The total synthesis of bruceantin (B1667948), a close analogue that shares the brusatol core, has been achieved and provides insight into potential synthetic routes. jst.go.jp

General strategies employed in the total synthesis of quassinoid skeletons include:

Annulation Reactions: Building the fused ring systems step-by-step through various ring-forming reactions.

Diels-Alder Reactions: Constructing the polycyclic core through cycloaddition reactions to rapidly build complexity.

Radical Cyclizations: Forming key carbon-carbon bonds, particularly in sterically hindered environments.

An attempted total synthesis of the proposed structure for the aglycone of Bruceoside C ultimately proved the initial structural assignment to be incorrect, highlighting the immense difficulty in unambiguously synthesizing these molecules. acs.orgrsc.org These synthetic campaigns underscore the challenge of controlling stereochemistry across multiple contiguous chiral centers and installing the correct oxidation patterns.

To investigate the structure-activity relationships (SAR) of this compound's core, numerous semisynthetic derivatives of its aglycone, brusatol, have been synthesized and evaluated. mdpi.com Derivatization involves chemically modifying a specific functional group on the molecule to produce a new compound with altered properties, which can enhance potency or reduce toxicity. mdpi.comacs.org

The brusatol molecule offers several sites for chemical modification, including hydroxyl groups at C-3 and C-12, and the ester group at C-15. acs.org Researchers have synthesized libraries of brusatol derivatives by modifying these positions to probe their importance for biological activity.

Key modification strategies and SAR findings for brusatol include:

Modification at C-15: The ester side chain at the C-15 position has been a primary target for modification. By hydrolyzing the natural ester and coupling the resulting alcohol with various carboxylic acids or other functional groups, researchers have created a wide range of new analogues. For example, replacing the natural side chain with flexible chains, phenyl-substituted groups, or heterocyclic moieties has been explored to develop derivatives with improved activity and lower toxicity. mdpi.com

Modification at C-3 and C-21: The enolic hydroxyl group at C-3 and the esterified carboxyl group at C-21 have also been functionalized. For instance, nitric oxide (NO)-donating furoxan moieties have been attached at these positions to create hybrid molecules with anti-inflammatory properties. acs.org

Multi-Target-Directed Ligand (MTDL) Strategy: This approach involves designing hybrid molecules that can interact with multiple biological targets. This strategy has been used to create brusatol derivatives with potent activity against barnacle settlement, a potential application in developing environmentally friendly antifouling agents. mdpi.com

These SAR studies are crucial for optimizing the therapeutic potential of the quassinoid scaffold, aiming to enhance desired biological effects while minimizing adverse effects. mdpi.commdpi.com

Analytical Methodologies for Bruceoside B Research

Chromatographic Techniques in Quantification and Purity Assessment

Chromatography is a fundamental technique for separating and purifying Bruceoside B from complex plant extracts. wikipedia.orgadvancechemjournal.com It leverages the differential distribution of the compound between a stationary phase and a mobile phase to achieve separation. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. openaccessjournals.com This method offers high resolution, accuracy, and efficiency in separating components from intricate mixtures. openaccessjournals.com

A common HPLC method for the simultaneous determination of this compound, along with other quassinoids like Bruceoside A and Brusatol (B1667952), in Brucea javanica utilizes a C18 column. hilarispublisher.comhilarispublisher.com The separation is typically achieved using a gradient elution program with a mobile phase consisting of water and methanol. hilarispublisher.comhilarispublisher.com Detection is often set at a wavelength of 221 nm, where this compound exhibits maximum absorption. hilarispublisher.com

Research has established the linearity of HPLC methods for this compound quantification over specific concentration ranges. For instance, a linear calibration curve for this compound has been demonstrated in the range of 0.722-2.166 µg with a high correlation coefficient (0.9999). hilarispublisher.comhilarispublisher.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 4.3 ng/mL and 12.2 ng/mL, respectively, highlighting the sensitivity of the technique. hilarispublisher.com The average recovery rate for this compound using HPLC is approximately 96.1%, with a relative standard deviation (RSD) of 4.4%, indicating good accuracy and precision. hilarispublisher.comhilarispublisher.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Cosmosil C18 (4.6×250 mm, 5 μm) |

| Mobile Phase | Gradient of Water (A) and Methanol (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 221 nm |

| Linear Range | 0.722-2.166 µg |

| Correlation Coefficient | 0.9999 |

| Limit of Detection (LOD) | 4.3 ng/mL |

| Limit of Quantitation (LOQ) | 12.2 ng/mL |

| Average Recovery | 96.1% |

| RSD of Recovery | 4.4% |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

While HPLC is the predominant chromatographic technique for this compound analysis, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have specific applications. thenational.academyresearch-solution.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thenational.academy For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase its volatility. While less common than HPLC for quassinoid analysis, GC-based methods can be employed for specific research purposes, such as analyzing fatty acid content in extracts of Brucea javanica. researchgate.netchromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative analysis and preliminary screening of this compound in plant extracts. chromatographyonline.commerckmillipore.comlibretexts.org It allows for the simultaneous analysis of multiple samples and can be used to monitor the progress of extraction and purification processes. merckmillipore.comlibretexts.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and the sample is spotted on the plate. thenational.academy A solvent system (mobile phase) is then allowed to move up the plate, separating the components based on their differential affinities for the stationary and mobile phases. libretexts.org The separated spots can be visualized under UV light or by using a locating agent. thenational.academy The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. fiu.edursc.org It provides detailed information about the molecular weight and fragmentation pattern of the compound, enabling its unambiguous identification. rsc.org

In the analysis of Brucea javanica, fingerprinting chromatograms are often established, and the characteristic peaks are identified by mass spectrometry. hilarispublisher.com For this compound, identification is frequently achieved in the positive ion mode, where it is detected as a sodium adduct, [M+Na]⁺, with a characteristic m/z value of 705.4. hilarispublisher.com This technique is crucial for confirming the presence of this compound in complex mixtures and for distinguishing it from other structurally similar quassinoids. hilarispublisher.comnih.gov

Spectrophotometric Approaches in Analytical Studies

Spectrophotometry is a widely used analytical technique based on the measurement of the absorption of light by a substance. jfda-online.compsu.edupurdue.edu In the context of this compound research, UV-Vis spectrophotometry is particularly relevant.

The principle behind spectrophotometry is that every compound absorbs or transmits light over a certain range of wavelengths. wepal.nl By measuring the amount of light absorbed by a sample, the concentration of the analyte can be determined. purdue.edu Diode-Array Detection (DAD) analysis, a type of UV-Vis spectrophotometry, has been used to determine the optimal detection wavelength for this compound and other quassinoids. hilarispublisher.com Studies have shown that the maximum absorption for this compound occurs at a wavelength of 221 nm, which is subsequently used for its quantification in HPLC-DAD methods. hilarispublisher.com

Advanced hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive analysis of complex samples containing this compound, advanced hyphenated techniques are employed. ajrconline.orgnumberanalytics.com These techniques combine the separation power of chromatography with the detection specificity of spectroscopy. longdom.orgnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of MS. ajrconline.orgasiapharmaceutics.info This combination allows for the reliable identification and quantification of this compound, even in trace amounts, within complex matrices. nih.govasiapharmaceutics.info The use of HPLC-MS, particularly with tandem mass spectrometry (MS-MS), provides detailed structural information and enhances the certainty of compound identification. nih.gov

Other hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy) can also provide valuable structural information for the comprehensive characterization of this compound and other natural products. longdom.orgnih.gov

Pharmacological Activities and Molecular Mechanisms of Bruceoside B

Anticancer and Antineoplastic Mechanisms

Bruceoside B exhibits promising anticancer properties through a multi-faceted approach that includes the modulation of cancer cell growth, induction of programmed cell death, and interference with critical signaling networks that promote tumor survival and proliferation.

Modulation of Cellular Proliferation and Cell Cycle Progression in Cancer Models

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govresearchgate.net The progression through the different phases of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.comnih.gov While direct studies detailing the specific effects of this compound on cell cycle-regulating proteins are not extensively documented in the available research, the broader class of quassinoids, to which this compound belongs, has been shown to exert anti-proliferative effects against various cancer cell lines. nih.gov This suggests that this compound may influence the expression or activity of key cell cycle regulators such as cyclins and CDKs, leading to cell cycle arrest and inhibition of cancer cell proliferation. Further investigation is needed to elucidate the precise mechanisms by which this compound modulates cell cycle progression in cancer cells.

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a critical step in tumorigenesis. nih.govjst.go.jp this compound has been implicated in inducing apoptosis in cancer cells through various molecular pathways. researchgate.net

Caspases are a family of proteases that play a central role in executing the apoptotic program. creative-diagnostics.com They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). creative-diagnostics.com The activation of initiator caspases triggers a cascade that leads to the activation of executioner caspases, which in turn cleave a multitude of cellular substrates, culminating in cell death. creative-diagnostics.comharvard.edu Research indicates that related quassinoids can activate caspase-dependent pathways. For instance, Brucein D, another compound from Brucea javanica, has been shown to activate caspase-9, caspase-3, and caspase-8 in pancreatic cancer cells. nih.gov Studies on this compound have shown that it can reduce the activation of apoptotic pathways, though the specific context was in an inflammatory model rather than cancer. researchgate.net However, it was noted to decrease the expression of Caspase-3. researchgate.netresearchgate.net This suggests a complex role for this compound in regulating apoptosis that may be cell-type and context-dependent.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. frontiersin.orgnih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. dovepress.comresearchgate.net An increase in the Bax/Bcl-2 ratio is a common trigger for the mitochondrial-mediated apoptotic cascade. dovepress.com Research has demonstrated that this compound can influence the expression of these proteins. In a study on lipopolysaccharide-induced acute lung injury, this compound was found to affect the expression of Bax and Bcl-2. researchgate.netresearchgate.net Specifically, it has been shown to regulate these proteins, which are tightly linked to cellular proliferation and apoptotic pathways. nih.gov

Interference with Key Signal Transduction Pathways

Signal transduction pathways are intricate communication networks within cells that control fundamental processes such as growth, survival, and proliferation. In cancer, these pathways are often aberrantly activated, promoting uncontrolled cell growth and resistance to apoptosis.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. mdpi.comnih.gov Its constitutive activation is a frequent event in many types of cancer, contributing to tumor progression and therapeutic resistance. mdpi.com Studies have shown that this compound can inhibit the activity of Akt and its downstream pathways. researchgate.net By suppressing the phosphorylation of key proteins in this cascade, this compound can effectively attenuate the pro-survival signals that are essential for cancer cell viability. researchgate.netresearchgate.net This inhibition of the PI3K/Akt/NF-κB pathway represents a significant mechanism through which this compound exerts its anticancer effects. targetmol.comresearchgate.net

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. frontiersin.org The MAPK family primarily includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.org Dysregulation of these pathways is frequently observed in cancer, contributing to uncontrolled cell growth and survival. nih.gov

This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects. Research on related quassinoids, such as Bruceine D, indicates that the induction of apoptosis in cancer cells can be mediated through the MAPK/JNK pathway. explorationpub.com The activation of JNK can lead to the phosphorylation of c-Jun, a transcription factor involved in expressing pro-apoptotic proteins. explorationpub.com Similarly, the p38 MAPK pathway, when activated, can induce apoptosis and cell cycle arrest, acting as a tumor suppressor. explorationpub.com

Table 1: Effects of this compound and Related Compounds on MAPK Pathway Components

| Compound | Cancer Model | Effect on MAPK Pathway | Outcome | Reference |

| Bruceine D | Non-small cell lung cancer | Activation of JNK | Induction of apoptosis | explorationpub.com |

| Bruceine D | Various cancers | Activation of p38 MAPK | Tumor suppression | explorationpub.com |

| Kaempferol | Colon cancer | Upregulation of p-p38 MAPK, downregulation of p-JNK and p-ERK | Induction of apoptosis | frontiersin.org |

| Astragaloside IV | Breast cancer | Inhibition of MAPK activation | Inhibition of cell proliferation and invasion | frontiersin.org |

JAK/STAT Pathway Interference

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, survival, and immunity. dovepress.comnih.gov Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, leading to tumor cell survival and proliferation. dovepress.comfrontiersin.org

While direct studies on this compound's effect on the JAK/STAT pathway are limited, the activity of other natural compounds provides a basis for its potential interference. For instance, terpenoids have been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of STAT3. mdpi.com Similarly, Bruceine D has been demonstrated to inhibit the JAK/STAT signaling pathway. explorationpub.com This interference can disrupt the downstream signaling cascade that promotes cancer cell growth and survival. Constitutive activation of this pathway is linked to tumor cell survival, proliferation, and immune evasion in various malignancies. dovepress.com

Akt/mTOR Axis Dysregulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.comimrpress.com Dysregulation of this pathway is a common feature in many cancers, leading to enhanced proliferation and resistance to therapy. mdpi.comfrontiersin.org

Research on related compounds suggests that this compound could dysregulate the Akt/mTOR axis. For example, Bruceine D has been shown to exhibit its anti-proliferative effects by inhibiting the PI3K/Akt/mTOR pathway. explorationpub.com The mTOR protein, a key component of this pathway, integrates signals from various upstream pathways to control cellular processes. frontiersin.org Overactivation of the PI3K/Akt/mTOR axis is frequently observed in various cancers and is associated with a poor prognosis. mdpi.comnih.gov

EGFR Signaling Pathway Targeting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. nih.govdovepress.com Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. nih.govmdpi.com

Targeting the EGFR signaling pathway is a well-established strategy in cancer therapy. nih.gov While direct evidence for this compound targeting EGFR is not extensively documented, the interplay between EGFR and the pathways it modulates, such as the MAPK and PI3K/Akt pathways, suggests a potential indirect effect. mdpi.commdpi.com The activation of EGFR can lead to the activation of both the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, both of which are implicated in the mechanisms of action of related quassinoids. mdpi.com

Inhibition of Protein and Nucleic Acid Synthesis

Ribosomal Inhibition and Protein Elongation Disruption

This compound and other quassinoids are known to be potent inhibitors of protein synthesis. google.comcapes.gov.br This inhibition is a key aspect of their cytotoxic and antineoplastic activities.

Studies on quassinoids like brusatol (B1667952) and bruceantin (B1667948) have shown that they inhibit protein synthesis at the ribosomal level. capes.gov.brcapes.gov.br The primary mechanism involves the blockade of the elongation step of protein synthesis. capes.gov.brnih.gov This disruption prevents the addition of amino acids to the growing polypeptide chain, leading to a halt in protein production. frontiersin.org The inhibition is often selective for certain types of cancer cells. capes.gov.br Research on brusatol, a structurally similar quassinoid, has confirmed that it acts as a general translation inhibitor, leading to a decrease in the levels of short-lived proteins. nih.gov

Table 2: Research Findings on Quassinoid-Mediated Inhibition of Protein Synthesis

DNA and RNA Polymerase Activity Modulation

The synthesis of DNA and RNA, catalyzed by DNA and RNA polymerases respectively, is fundamental for cell growth and division. wikipedia.orgmdpi.com While the primary mechanism of this compound is often attributed to protein synthesis inhibition, modulation of nucleic acid synthesis could be a secondary or complementary action.

While direct studies on this compound's effect on DNA and RNA polymerases are scarce, the general principle of targeting these enzymes is a known anticancer strategy. nih.gov RNA polymerase is responsible for transcribing DNA into RNA, a process that can be modulated by various factors. wikipedia.orgbiorxiv.org Similarly, DNA polymerases are crucial for DNA replication. mdpi.com The inhibition of protein synthesis by this compound would indirectly affect the synthesis of these polymerases, as they are themselves proteins. However, it is not yet clear if this compound directly interacts with and modulates the activity of these enzymes.

Effects on Purine (B94841) Synthesis and Related Enzymes

The metabolic pathways of cancer cells are often dysregulated, with many showing an increased reliance on de novo nucleotide synthesis to support rapid proliferation. This makes the enzymes involved in these pathways attractive targets for anticancer therapies. The de novo synthesis of purine nucleotides is a complex, energy-intensive process that builds the purine ring from simpler molecules, ultimately forming inosine (B1671953) monophosphate (IMP), which is a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). basicmedicalkey.com Key enzymes in this pathway, such as amidophosphoribosyltransferase, are subject to feedback inhibition by these end products. nih.gov

In the context of cancer treatment, several drugs have been developed to inhibit purine synthesis. For example, mycophenolate mofetil and mizoribine (B1677216) target inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in GMP synthesis, thereby depleting guanine (B1146940) nucleotide pools and inhibiting the cell cycle in lymphocytes. reactionbiology.com Similarly, methotrexate (B535133) inhibits dihydrofolate reductase, an enzyme crucial for regenerating tetrahydrofolate, a cofactor required for two steps in the de novo purine synthesis pathway. google.com However, research into the effects of this compound on this pathway has indicated a lack of direct inhibitory action. A patent for cancer chemopreventive compounds reported that in an assay measuring the inhibition of the purine synthesis pathway, this compound was found to be inactive. nih.gov This suggests that the anticancer activities of this compound are likely mediated through other mechanisms, rather than the direct disruption of purine production.

Anti-Metastatic and Anti-Invasive Properties in Cancer Cell Models

Metastasis, the process by which cancer cells spread from a primary tumor to distant sites, is a major cause of cancer-related mortality. nih.gov This complex process involves cell invasion into surrounding tissues, entry into and survival in the circulatory system, and colonization of secondary organs. nih.gov A key process enabling this is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive mesenchymal properties.

While direct studies on the anti-metastatic properties of this compound are limited, research on structurally related quassinoids isolated from Brucea javanica provides significant insights. Brusatol, for instance, has demonstrated the ability to inhibit the migration and invasion of colorectal cancer cells. mdpi.com Its mechanism involves reversing the EMT process, which is mediated by the RhoA/ROCK1 signaling pathway. mdpi.com Similarly, Bruceine D has been shown to reduce the migratory and invasive capabilities of triple-negative breast cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.gov It also exhibits anti-metastatic effects in osteosarcoma models. nih.gov These related compounds have been observed to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step for invasion. nih.govresearchgate.net Given the structural similarities among these quassinoids, it is plausible that this compound may exert similar anti-metastatic and anti-invasive effects.

Table 1: Anti-Metastatic and Anti-Invasive Effects of this compound-Related Compounds

| Compound | Cancer Model | Key Findings | Affected Molecules/Pathways |

|---|---|---|---|

| Brusatol | Colorectal Cancer | Inhibited migration and invasion; reversed EMT. mdpi.com | RhoA/ROCK1 mdpi.com |

| Bruceine D | Triple-Negative Breast Cancer | Lowered migratory and invasive capabilities. nih.gov | PI3K/AKT nih.gov |

Effects on Cancer Stem Cells and Spheroid Formation

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor growth, metastasis, and resistance to conventional therapies. nih.govsigmaaldrich.com A common in vitro method to study CSCs is the spheroid formation assay, where the ability of single cells to form three-dimensional, non-adherent spherical colonies is considered indicative of self-renewal capacity. nih.govlibretexts.org

Evidence from studies on quassinoids closely related to this compound suggests a potential role in targeting CSCs. Bruceine D, for example, has been shown to inhibit the stem cell-like traits of osteosarcoma cells. sigmaaldrich.com It effectively suppressed the sphere-forming ability and self-renewal capacity of osteosarcoma stem cells, an effect mediated through the inhibition of the STAT3 signaling pathway. sigmaaldrich.com Another related compound, Bruceantin, exhibited potent antiproliferative activity against multiple myeloma CSCs, inducing cell cycle arrest and apoptosis. nih.gov The mechanism for Bruceantin's effect on CSC proliferation appears to be mediated, at least in part, by the Notch signaling pathway. nih.gov These findings highlight the potential of the quassinoid class of compounds to eradicate CSCs, a critical goal for preventing cancer recurrence and overcoming therapeutic resistance. nih.govsigmaaldrich.com

Table 2: Effects of this compound-Related Compounds on Cancer Stem Cells

| Compound | Cancer Model | Key Effects | Implicated Pathway |

|---|---|---|---|

| Bruceine D | Osteosarcoma | Inhibited sphere-forming and self-renewal ability. sigmaaldrich.com | STAT3 sigmaaldrich.com |

Anti-Inflammatory Mechanisms

Chronic inflammation is a critical component of tumor progression, contributing to the proliferation and survival of malignant cells, angiogenesis, and metastasis. This compound has demonstrated significant anti-inflammatory properties through various mechanisms.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines are key signaling molecules that mediate inflammatory responses. researchgate.net Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are prominent pro-inflammatory cytokines that play crucial roles in both acute and chronic inflammation and are implicated in the pathogenesis of various inflammatory diseases and cancers. acs.orgdntb.gov.ua Research has shown that this compound can significantly decrease the secretion of these key inflammatory cytokines. In studies using lipopolysaccharide (LPS)-activated macrophages, a standard model for inducing an inflammatory response, this compound markedly reduced the production of TNF-α, IL-6, and IL-1β. nih.govejmo.org

Suppression of Nitric Oxide (NO) Release

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, in the context of inflammation, high concentrations of NO, produced by inducible nitric oxide synthase (iNOS), can contribute to tissue damage and have pro-tumorigenic effects. libretexts.org The suppression of excessive NO production is a key target for anti-inflammatory agents. This compound has been shown to be a potent inhibitor of NO release. In LPS-activated macrophage cell models, it effectively inhibited the production of NO, demonstrating its capacity to quell this aspect of the inflammatory response. nih.govejmo.org

Regulation of Inflammatory Signaling Cascades (e.g., PI3K/Akt/NF-κB)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways that control the expression of inflammatory mediators. The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a critical cascade in regulating inflammation. NF-κB is a transcription factor that, in its resting state, is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the PI3K/Akt pathway can become activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory molecules, including TNF-α, IL-6, IL-1β, and iNOS. nih.govlibretexts.org

Studies have demonstrated that this compound exerts its anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. nih.gov Western blot analysis has confirmed that treatment with this compound inhibits the phosphorylation of Akt, which in turn prevents the degradation of IκBα and reduces the nuclear translocation and activation of NF-κB. nih.govejmo.org By suppressing this central inflammatory signaling cascade, this compound effectively downregulates the expression of a suite of pro-inflammatory cytokines and enzymes. nih.gov

Table 3: Summary of Anti-Inflammatory Mechanisms of this compound

| Mechanism | Effect of this compound | Model System |

|---|---|---|

| Pro-inflammatory Cytokine Production | Significantly decreased secretion of TNF-α, IL-6, and IL-1β. nih.govejmo.org | LPS-activated Macrophages nih.govejmo.org |

| Nitric Oxide (NO) Release | Potent inhibition of NO production. nih.govejmo.org | LPS-activated Macrophages nih.govejmo.org |

Antiviral Mechanisms

This compound has demonstrated notable antiviral properties through various mechanisms, including the direct inhibition of viral life cycle components and interactions with key viral enzymes.

Inhibition of Viral Replication Pathways

The antiviral action of this compound involves the disruption of critical steps in viral replication. youtube.com Viruses are obligate intracellular parasites that rely on the host cell's machinery for their propagation, a multi-stage process that includes attachment, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly, and release. youtube.comfrontiersin.org Antiviral agents can interfere with any of these stages. youtube.com In the case of plant viruses like the Tobacco Mosaic Virus (TMV), quassinoids, including this compound, have been found to inhibit the accumulation of the viral coat protein. researchgate.net This suggests a mechanism that interferes with viral protein synthesis or assembly, a crucial part of the replication pathway. Furthermore, computational studies targeting the neuraminidase enzyme of the influenza virus suggest another potential pathway of inhibition. researchgate.netunpad.ac.id Neuraminidase is essential for the release of newly formed virus particles from the infected host cell, and its inhibition traps the virions at the cell surface, preventing the spread of infection. youtube.comnih.gov

Specific Antiviral Activity against Plant Viruses (e.g., Tobacco Mosaic Virus)

This compound has shown potent and specific activity against the Tobacco Mosaic Virus (TMV), a well-studied plant virus that causes significant agricultural losses. datapdf.com In a study evaluating 17 quassinoids from Brucea javanica, this compound was one of eight compounds that exhibited strong antiviral activity against TMV. researchgate.netnih.gov Its efficacy was significantly higher than that of ningnanmycin, a commercial antiviral agent used as a positive control. researchgate.netdatapdf.com The study, which utilized a half-leaf method, determined the 50% inhibitory concentration (IC₅₀) for this compound and related compounds, highlighting its potential as a natural antiviral agent for plant protection. datapdf.comnih.gov The glycosylation at the 3-OH position in this compound was noted to have a slightly negative influence on its anti-TMV activity when compared to its aglycone, brusatol. jst.go.jp

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| This compound | 4.64 | jst.go.jp |

| Brusatol | 3.42 | researchgate.netjst.go.jp |

| Bruceine B | 3.47 | researchgate.netjst.go.jp |

| Yadanzioside I | 4.22 | researchgate.netjst.go.jp |

| Ningnanmycin (Control) | 117.3 | researchgate.netdatapdf.comnih.gov |

Computational Predictions for Antiviral Targets (e.g., Neuraminidase)

Computational studies, specifically molecular docking, have been employed to predict the antiviral targets of this compound. These in silico methods investigate the binding affinity of a ligand (this compound) to the active site of a target protein, such as the neuraminidase (NA) of the highly pathogenic H5N1 avian influenza virus. researchgate.netunpad.ac.id Neuraminidase is a critical enzyme for influenza virus replication, making it a key target for antiviral drugs. nih.gov A molecular docking study screened several compounds from Brucea javanica against H5N1 NA and found that this compound exhibited the lowest binding energy value of -9.1 kcal/mol. researchgate.netunpad.ac.id This strong binding affinity suggests a high potential for inhibitory activity. unpad.ac.id Despite the favorable binding energy, the analysis of intermolecular interactions revealed that this compound formed only one hydrogen bond with the amino acid residue Tyr347 in the NA binding site. researchgate.net Other compounds, like bruceine G and bruceoside C, showed more extensive interactions with key residues, even with slightly higher binding energies. researchgate.netunpad.ac.id

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| This compound | -9.10 | unpad.ac.id |

| Bruceantinol (B162264) | -8.65 | unpad.ac.id |

| Bruceine G | -8.41 | unpad.ac.id |

| Bruceoside C | -8.39 | unpad.ac.id |

| Bruceantin | -8.17 | unpad.ac.id |

| Oseltamivir (Control) | -9.30 | unpad.ac.id |

Antiparasitic and Antiprotozoal Mechanisms

Quassinoids isolated from Brucea javanica, including compounds structurally related to this compound, have demonstrated significant activity against various parasites, including protozoa responsible for diseases in humans and animals.

Activity against Trypanosoma Species

Trypanosoma species are protozoan parasites that cause diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.govrsc.org Research into natural products has identified quassinoids from Brucea javanica as possessing potent antitrypanosomal properties. researchgate.net Studies have demonstrated that various quassinoids, such as bruceine A, bruceantinol, and brusatol, exhibit strong in vitro activity against Trypanosoma evansi and Trypanosoma brucei brucei. researchgate.netplos.org For instance, bruceine A and brusatol showed IC₅₀ values in the nanomolar range, comparable to standard trypanocidal drugs. researchgate.net While direct studies focusing exclusively on this compound's activity against Trypanosoma are less common, the established potent activity of its parent compound, brusatol, and other related quassinoids from the same plant source points to a potential mechanism of action against these parasites. researchgate.net The mechanism of resistance in trypanosomes can involve decreased drug import or enhanced export, highlighting the need for new compounds that can overcome these challenges. nih.gov

Activity against Plasmodium falciparum (Antimalarial)

Malaria, caused by Plasmodium parasites, remains a major global health issue, with Plasmodium falciparum being the most lethal species. ekb.egnih.gov The search for new antimalarial drugs is driven by the spread of resistance to existing therapies. nih.govdovepress.com Quassinoids from Brucea javanica have long been recognized for their antimalarial potential. najms.com Research has shown that brusatol, the aglycone of this compound, possesses potent activity against P. falciparum. acs.org A recent study identified brusatol as a transmission blocker, meaning it can inhibit the maturation of gametocytes and prevent the parasite's transmission to mosquitoes. acs.org This multistage activity is a highly desirable feature for an antimalarial drug. acs.org Although this compound itself was not the primary focus of these specific antimalarial studies, the strong activity of its direct precursor, brusatol, suggests that it is a relevant compound in the context of antimalarial research derived from Brucea javanica. acs.org The antimalarial mechanism of many drugs involves targeting processes like hemoglobin digestion or nucleic acid synthesis within the parasite. eco-vector.comnih.gov

Activity against Entamoeba histolytica (Amoebicidal)

Entamoeba histolytica is a protozoan parasite that causes amebiasis, a significant cause of morbidity and mortality worldwide. bioline.org.brfrontiersin.orgnih.gov The parasite exists in two forms: a cyst stage that can survive in the environment and an active, invasive trophozoite stage. nih.gov Infection occurs through the ingestion of cysts, typically from contaminated food or water. nih.govwikipedia.org In the intestine, the cysts transform into trophozoites, which can invade the intestinal lining, causing cell death and inflammation. nih.govwikipedia.org This can lead to conditions ranging from amebic colitis to liver abscesses. bioline.org.brmedscape.com While metronidazole (B1676534) is a common treatment, concerns about its side effects and potential resistance highlight the need for new therapeutic agents. frontiersin.orgfrontiersin.org

Research into natural products has identified compounds with potential amoebicidal properties. While direct studies on this compound's activity against Entamoeba histolytica are not extensively detailed in the provided results, the broader class of compounds from Brucea javanica have been investigated for various medicinal properties. The amoebicidal activity of a compound is often evaluated by its ability to kill the E. histolytica trophozoites. frontiersin.orgmdpi.com The mechanism of cell killing can involve various pathways, including the induction of programmed cell death, disruption of the cell membrane, and interference with essential metabolic processes. mdpi.com For instance, some natural compounds have been shown to induce morphological changes in trophozoites, such as rounding and vacuolation, which are indicative of cell distress and death. mdpi.com

Anti-Tuberculosis Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has spurred the search for new anti-TB drugs with novel mechanisms of action. biomedpharmajournal.orgmdpi.com

Inhibition of Mycobacterium Enzymes (e.g., InhA enzyme)

This compound, a quassinoid triterpenoid (B12794562) from Brucea javanica, has been identified as a potential anti-tuberculosis agent. targetmol.comtargetmol.comtargetmol.com Its mechanism of action is believed to involve the inhibition of the Mycobacterium enoyl-acyl carrier protein reductase (InhA). nih.govtargetmol.comtargetmol.com The InhA enzyme is a crucial component of the type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing mycolic acids. nih.gov Mycolic acids are essential, major components of the mycobacterial cell wall, and their disruption can lead to cell death. nih.govbiomedpharmajournal.org

In silico studies, which use computational methods to predict the interaction between molecules, have explored the potential of compounds from Brucea javanica, including bruceosides, to inhibit the InhA enzyme. nih.govpublichealthinafrica.org These studies compare the binding affinity of the natural compounds to that of known inhibitors and the enzyme's natural ligand.

A molecular docking study evaluated various phytochemicals from Brucea javanica for their ability to inhibit the InhA enzyme. The study compared the MolDock scores, a measure of binding affinity, of these compounds to a native ligand and the standard drug isoniazid (B1672263) (INH). A lower MolDock score indicates a stronger predicted binding interaction.

| Compound | MolDock Score (Kcal/mol) |

| This compound | -167.68 |

| Bruceoside C | -160.80 |

| Bruceoside D | -149.86 |

| Bruceoside E | -151.98 |

| Bruceoside F | -190.76 |

| Isoniazid (INH) | -54.44 |

| Native Ligand (4PI) | -120.61 |

| Data from an in-silico study on phytochemicals from Brucea javanica. nih.gov |

Mechanistic Insights into Anti-Tuberculosis Action

The inhibition of the InhA enzyme by compounds like this compound disrupts the synthesis of mycolic acid, a critical component of the Mycobacterium tuberculosis cell wall. nih.govbiomedpharmajournal.org This disruption weakens the cell wall, making the bacterium more susceptible to environmental stresses and the host's immune response, ultimately leading to cell death. biomedpharmajournal.org The effectiveness of isoniazid, a first-line anti-TB drug, is also based on its ability to inhibit InhA. biomedpharmajournal.org The emergence of resistance to isoniazid often involves mutations in the InhA enzyme, making the discovery of new InhA inhibitors particularly important. nih.gov

Other Investigated Biological Activities

Beyond its potential as an amoebicidal and anti-tuberculosis agent, research has explored other biological activities of compounds derived from Brucea javanica, including their effects on agricultural pests.

Antifeedant Properties against Agricultural Pests

Plant-derived compounds offer a promising alternative to synthetic pesticides for pest management. mdpi.commdpi.com Antifeedants, or feeding deterrents, are substances that reduce food consumption by insects. entomoljournal.com They can act by stimulating deterrent receptors in the insect's taste cells or by interfering with the perception of feeding stimulants. entomoljournal.com This leads to reduced feeding and can significantly limit the developmental potential of the pest. entomoljournal.com

Extracts from Brucea javanica have demonstrated antifeedant activities against various insect larvae. researchgate.net For instance, research on a related quassinoid, brusatol, also isolated from B. javanica, has shown potent antifeedant activity against the third-instar larvae of Spodoptera exigua. researchgate.net Limonoids, a class of compounds found in the Meliaceae family (to which Brucea does not belong, but which is known for insecticidal plants), are well-known for their antifeedant and growth-regulating properties. mdpi.com

Insecticidal Effects and Related Research

In addition to deterring feeding, some plant-derived compounds have direct insecticidal effects, meaning they are toxic to insects. researchgate.netunila.ac.id The search for environmentally friendly pesticides has driven research into the insecticidal properties of natural products. researchgate.net

Brusatol, a quassinoid from B. javanica, has exhibited contact toxicity against the larvae of Spodoptera exigua. researchgate.net Further investigation into its mechanism of action revealed that brusatol can induce apoptotic cell death in insect cell lines. researchgate.net This process involves the activation of caspases and the release of cytochrome c, indicating a mitochondrial-dependent pathway of cell death. researchgate.net Such findings provide valuable insights into the mode of action of these compounds and support their potential development as biodegradable insecticides. researchgate.net The use of microbial pesticides, such as those based on Bacillus thuringiensis (Bt), is another established biological control method. nih.govuconn.edu

Preclinical Research Approaches and Future Directions

In Vitro Cellular Models in Bruceoside B Research

In vitro models are indispensable tools for the initial screening and mechanistic elucidation of novel compounds like this compound. They offer a controlled environment to study cellular responses, cytotoxicity, and molecular targets.

The initial characterization of this compound identified it as a novel antileukemic quassinoid glycoside, with foundational studies noting its activity against P-388 murine leukemia cells. acs.org While extensive research on a wide array of cell lines for this compound is not as developed as for other quassinoids, the activity of its chemical relatives provides a strong rationale for its investigation across diverse cancer types. nih.gov For instance, the related compound Bruceoside C has demonstrated significant cytotoxic effects against KB (a human epidermoid carcinoma of the nasopharynx) and RPMI-7951 (human malignant melanoma) cell lines. nih.govbioline.org.br

Other quassinoids from Brucea javanica, such as Brusatol (B1667952) and Bruceine D, have been rigorously tested against a panel of cancer cell lines, providing a roadmap for future this compound studies. This includes cell lines for liver cancer (e.g., Bel-7404, HEPG2), breast cancer (e.g., MCF-7, MDA-MB-231), and pancreatic cancer (e.g., PANC-1). researchgate.net The use of primary cell cultures, derived directly from patient tumors, would offer a more clinically relevant context, and comparing cytotoxicity in cancerous versus non-cancerous primary cells could establish tumor selectivity. An aqueous extract of Brucea javanica showed selective toxicity against the HTB-126 breast cancer cell line while having a much milder effect on the corresponding normal fibroblast cell line (HTB-125) from the same patient. nih.gov Investigating this compound in a similar panel is a logical progression for its preclinical evaluation.

| Compound/Extract | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | P-388 | Murine Leukemia | Antileukemic activity | acs.org |

| Bruceoside C | KB | Human Epidermoid Carcinoma | Cytotoxic (ED₅₀ < 0.1 µg/ml) | nih.govbioline.org.br |

| Bruceoside C | RPMI-7951 | Human Malignant Melanoma | Cytotoxic (ED₅₀ < 0.1 µg/ml) | nih.govbioline.org.br |

| Brusatol | MCF-7 | Breast Cancer | Cytotoxic (IC₅₀: 0.08-10 µmol/L) | researchgate.net |

| Brucea javanica Extract | HTB-126 | Breast Cancer | Selective cytotoxicity (~70% cell death) | nih.gov |

| Brucea javanica Extract | HTB-125 | Normal Fibroblast | Mild cytotoxicity (~24% cell death) | nih.gov |

Traditional two-dimensional (2D) cell monolayers fail to replicate the complex architecture and intercellular communication of the in vivo tumor microenvironment (TME). mdpi.com Advanced models, including co-culture systems and three-dimensional (3D) cultures like spheroids and organoids, offer a more physiologically relevant platform for drug testing. frontiersin.orgnih.gov These systems allow for the incorporation of stromal cells, such as cancer-associated fibroblasts (CAFs) and immune cells (e.g., macrophages), which are known to play critical roles in tumor progression, metastasis, and drug resistance. thermofisher.complos.org

Currently, specific studies employing co-culture or 3D models to investigate the mechanisms of this compound have not been prominently reported. This represents a significant gap and a compelling future direction for research. Such models would be invaluable for answering key questions:

Tumor-Stroma Interactions: A co-culture of cancer cells with fibroblasts could reveal whether this compound can modulate the reciprocal signaling that promotes cancer invasion and proliferation. plos.org

Immune Evasion: Incorporating macrophages into a 3D tumor spheroid model could be used to study if this compound affects macrophage polarization or the immunosuppressive characteristics of the TME. nih.gov

Drug Penetration and Efficacy: 3D spheroid models, which mimic the gradients of nutrients and oxygen found in solid tumors, would provide a more accurate assessment of this compound's ability to penetrate tissue and induce cell death throughout the tumor mass. mdpi.com

The development of these advanced in vitro assays is a crucial step to bridge the gap between simple cell line screening and complex in vivo animal studies, potentially providing better predictions of clinical efficacy.

In Vivo Animal Models for Mechanistic Elucidation

Following in vitro characterization, in vivo animal models are essential for understanding the systemic effects, efficacy, and biological pathways modulated by a compound within a living organism.

Beyond its anti-cancer potential, this compound has demonstrated significant anti-inflammatory properties. ontosight.ai Murine models of inflammation are critical for validating these effects. Research has shown that this compound exerts a clear therapeutic effect in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. nih.gov In this model, the compound's administration led to a notable reduction in lung tissue damage. nih.gov

These in vivo findings correlate with in vitro results where this compound significantly inhibited the production of key inflammatory mediators in LPS-stimulated murine macrophage cells (MH-S). The compound suppressed the release of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Mechanistic studies suggest these anti-inflammatory effects are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway. nih.gov The use of such murine inflammatory models is thus pivotal for confirming the anti-inflammatory potential of this compound and dissecting its mechanism of action in a physiological context.

Xenograft models, which involve transplanting human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice, are a mainstay of preclinical oncology research. thno.org They allow for the assessment of a drug's anti-tumor activity in an in vivo setting and are instrumental for studying pathways involved in tumorigenesis.

While direct xenograft studies focused specifically on this compound are limited in published literature, extensive work on its close analogs demonstrates the power of this approach.

Brusatol: In xenograft models of A549 lung cancer and HCT116 colorectal cancer, brusatol was shown to inhibit tumor growth, notably by sensitizing the tumors to conventional chemotherapy like cisplatin. pnas.orgresearchgate.net This effect was linked to its ability to inhibit the Nrf2-mediated antioxidant response, a key pathway in chemoresistance. researchgate.net

Bruceine D: In an osteosarcoma xenograft model using MNNG/HOS cells, Bruceine D significantly suppressed tumor growth by inhibiting the STAT3 signaling pathway. nih.gov

Bruceantin (B1667948): This compound induced tumor regression in a human myeloma xenograft model (RPMI 8226 cells in SCID mice), with analyses showing an increase in apoptosis within the tumor tissue. mdpi.com

These studies underscore the value of xenograft models in uncovering the in vivo mechanisms of quassinoids. Applying this methodology to this compound is a critical future step to validate its anti-tumor efficacy and determine which tumorigenesis pathways it modulates.

A primary mechanism of action for many anti-cancer agents is the disruption of nucleic acid metabolism, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov Foundational work identified this compound as an "antileukemic" agent, and subsequent studies on related compounds have strongly implicated the inhibition of DNA, RNA, and protein synthesis as a key anti-cancer mechanism for this class of quassinoids. acs.org

In vivo studies using P-388 lymphocytic leukemia models have provided specific insights into how these compounds function. Research on Brusatol and Bruceoside A demonstrated that while RNA and protein synthesis were inhibited, the inhibition of DNA synthesis showed the most direct correlation with in vivo anti-neoplastic activity. A detailed in vivo investigation revealed that Brusatol drastically inhibits purine (B94841) synthesis, with a key target being the regulatory enzyme phosphoribosyl pyrophosphate aminotransferase. Furthermore, brusatol was found to marginally inhibit histone phosphorylation and ribonucleotide reductase activity in vivo.

Although these specific in vivo mechanistic studies were performed on its close analogs, they establish a clear and testable hypothesis for this compound. Future in vivo research should focus on whether this compound similarly inhibits DNA synthesis and purine metabolism in animal models of leukemia or other cancers, which would be crucial for confirming its mechanism of action and advancing its development.

Computational and Omics-Based Research

Modern preclinical research leverages computational and "omics" technologies to accelerate drug discovery and development. These approaches allow for a broad, systems-level understanding of a compound's biological interactions, helping to predict its mechanisms of action, identify potential targets, and foresee challenges in its development. For this compound, these in silico and high-throughput methods offer a powerful lens through which to evaluate its therapeutic potential before extensive in vivo testing.

Network Pharmacology Approaches for Target Identification

Network pharmacology is a computational method that investigates the complex interactions between drug molecules, their protein targets, and the broader network of biological pathways. researchgate.net This approach is particularly suited for natural products like this compound, which may act on multiple targets to achieve a therapeutic effect.

While specific network pharmacology studies exclusively on this compound are not widely available, research on its source, Brucea javanica, provides significant insights into its potential molecular targets. These studies identify numerous active compounds within the plant and predict their collective interactions within human biological systems.

A study on Brucea javanica for the treatment of oral squamous cell carcinoma identified 60 potential targets. nih.govresearchgate.net Through the construction of a protein-protein interaction (PPI) network, several core targets with high connectivity were pinpointed. nih.govresearchgate.net Similarly, research into the mechanisms of Brucea javanica against cervical cancer identified 86 potential targets for its 15 active compounds, with 51 of these targets being relevant to the disease. nih.gov Another investigation focusing on glioblastoma identified key targets including MMP2, HMOX1, BIRC5, EGFR, CCNB2, and TOP2A. thieme-connect.com

These network analyses consistently highlight several key proteins and pathways that are likely modulated by the constituents of Brucea javanica, including this compound.

Table 1: Potential Protein Targets for Brucea javanica Compounds Identified via Network Pharmacology

| Target Protein | Associated Disease Context | Potential Role | Reference |

|---|---|---|---|

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Oral Squamous Cell Carcinoma, Cervical Cancer | Central node in cell survival, proliferation, and metabolism pathways (PI3K-Akt signaling). | nih.govresearchgate.netnih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Oral Squamous Cell Carcinoma, Cervical Cancer, Glioblastoma | Key driver of cell proliferation, survival, and migration; often dysregulated in cancers. | nih.govresearchgate.netnih.govthieme-connect.com |

| TP53 (Tumor Protein P53) | Oral Squamous Cell Carcinoma, Cervical Cancer | A critical tumor suppressor involved in cell cycle arrest, apoptosis, and DNA repair. | nih.govresearchgate.netnih.gov |

| CASP3 (Caspase-3) | Oral Squamous Cell Carcinoma, Cervical Cancer | A key executioner caspase in the apoptotic pathway. | nih.govresearchgate.netnih.gov |

| PTGS2 (Prostaglandin-Endoperoxide Synthase 2 / COX-2) | Oral Squamous Cell Carcinoma, Cervical Cancer | Enzyme involved in inflammation and pain; often overexpressed in tumors. | nih.govresearchgate.netnih.gov |

| PPARG (Peroxisome Proliferator-Activated Receptor Gamma) | Hypertension | Nuclear receptor involved in metabolism and inflammation. | researchgate.net |

| JUN (Jun Proto-Oncogene, AP-1 Transcription Factor Subunit) | Cervical Cancer | Transcription factor involved in cellular proliferation, apoptosis, and inflammation. | nih.gov |

| BCL2 (B-cell lymphoma 2) | Cervical Cancer | An anti-apoptotic protein that promotes cell survival. | nih.gov |

This table is generated based on network pharmacology studies of the entire Brucea javanica plant extract, which includes this compound as one of its constituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net It calculates the binding affinity, typically represented as a free energy of binding (kcal/mol), to estimate the strength of the interaction. researchgate.net This allows researchers to screen potential drug candidates against known protein targets and to understand the molecular basis of their activity. researchgate.netunpad.ac.id

A molecular docking study investigating potential H5N1 neuraminidase inhibitors from Brucea javanica analyzed 19 different compounds, including this compound. unpad.ac.id The results showed that this compound exhibited the lowest binding energy among the tested compounds, suggesting a strong theoretical affinity for the neuraminidase binding site. unpad.ac.id However, despite its favorable binding energy, it formed only one hydrogen bond with the amino acid residue Tyr347, whereas other compounds with slightly higher energies formed more extensive interactions. researchgate.net

Another study performed molecular docking on the main components of Brucea javanica, β-sitosterol and luteolin, against the core targets identified through network pharmacology (AKT1, CASP3, PTGS2, TP53, and EGFR). nih.govresearchgate.net The results demonstrated strong binding affinities, supporting the hypothesis that these components effectively interact with key therapeutic targets. nih.govresearchgate.net While this compound was not explicitly docked against these specific cancer targets in this study, the findings for other compounds from the same plant suggest that quassinoids are promising candidates for such interactions.

Table 2: Molecular Docking Results for this compound and Related Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | H5N1 Neuraminidase | -9.1 | Tyr347 | unpad.ac.idresearchgate.net |

| Bruceantinol (B162264) | H5N1 Neuraminidase | -8.65 | Not specified | unpad.ac.id |

| Bruceine G | H5N1 Neuraminidase | -8.41 | Arg292, Arg371, Glu227, Asp151, Arg152, Glu119 | unpad.ac.id |

| Bruceoside C | H5N1 Neuraminidase | -8.39 | Asp151 | unpad.ac.id |

| β-Sitosterol | AKT1 | -9.18 | Not specified | nih.gov |

| Luteolin | EGFR | -8.48 | Not specified | nih.gov |

This table compiles data from different molecular docking studies. The binding energies may not be directly comparable across studies due to differences in software and parameters.

Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine these docking predictions by showing how the ligand-protein complex behaves in a dynamic, solvated environment. Such simulations could confirm the stability of the interactions predicted for this compound and provide deeper insights into its mechanism of action at the atomic level.

Transcriptomics and Proteomics in Pathway Analysis

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful omics technologies that provide a snapshot of the cellular state in response to a stimulus, such as treatment with a compound. magtechjournal.comnumberanalytics.com By measuring changes in gene and protein expression, researchers can identify the biological pathways that are activated or inhibited by the compound. dovepress.com

Currently, there is a lack of published transcriptomic or proteomic studies that specifically analyze the effects of isolated this compound. However, research on related compounds and extracts from Brucea javanica offers a blueprint for how such an analysis could be approached. For instance, a study on the effects of Brucea javanica oil (BJO) on oral squamous cell carcinoma cells used RT-qPCR (a targeted transcriptomic technique) and Western blotting (a targeted proteomic technique) to validate the findings from network pharmacology. nih.govresearchgate.net This study confirmed that BJO down-regulated the expression of proteins and mRNA related to the EGFR/PI3K/AKT signaling pathway. researchgate.net

An integrative analysis combining transcriptomics and proteomics would provide a comprehensive view of the cellular response to this compound. unpad.ac.iddovepress.com For example, if cells were treated with this compound, RNA sequencing could reveal widespread changes in gene expression. These differentially expressed genes could then be mapped to specific Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, potentially confirming the involvement of pathways suggested by network pharmacology, such as the PI3K-Akt, JAK-STAT, or apoptosis pathways. nih.gov Proteomic analysis could then verify whether these changes at the transcript level translate to changes in protein abundance, providing stronger evidence for pathway modulation. magtechjournal.com This integrated omics approach is crucial for building a robust, evidence-based understanding of this compound's mechanism of action. medrxiv.org

Challenges and Opportunities in Preclinical Development of this compound